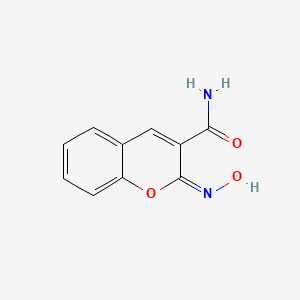
(2E)-2-hydroxyiminochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-hidroxiimino-croman-3-carboxamida es un compuesto orgánico que pertenece a la clase de los cromanos. Los cromanos son conocidos por sus diversas actividades biológicas y se estudian ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (2E)-2-hidroxiimino-croman-3-carboxamida típicamente involucra la reacción de derivados de cromano con clorhidrato de hidroxilamina en condiciones básicas. La reacción se lleva a cabo en un solvente adecuado como etanol o metanol, y la mezcla se calienta a reflujo durante varias horas. El producto se aísla luego por filtración y se purifica por recristalización.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para (2E)-2-hidroxiimino-croman-3-carboxamida no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E)-2-hidroxiimino-croman-3-carboxamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxima en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo oxima.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse en condiciones básicas para facilitar las reacciones de sustitución.
Productos Principales Formados
Oxidación: Formación de derivados oxo.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de cromano sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-hidroxiimino-croman-3-carboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- (2E)-2-hidroxiimino-croman-3-carboxilato
- (2E)-2-hidroxiimino-croman-3-ácido carboxílico
- (2E)-2-hidroxiimino-croman-3-carboxamida
Singularidad
(2E)-2-hidroxiimino-croman-3-carboxamida es único debido a sus características estructurales específicas, que confieren una reactividad química y una actividad biológica distintas. Su grupo oxima, en particular, permite una gama de modificaciones químicas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyiminochromene-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-9(13)7-5-6-3-1-2-4-8(6)15-10(7)12-14/h1-5,14H,(H2,11,13)/b12-10+ |
Clave InChI |
UOBXYGAKWAHOFH-ZRDIBKRKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(/C(=N\O)/O2)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=NO)O2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


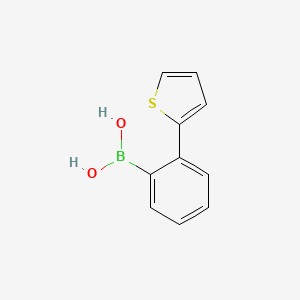
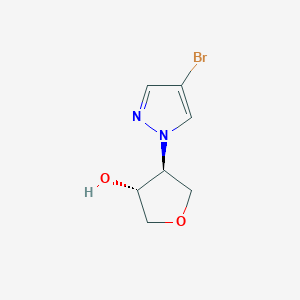

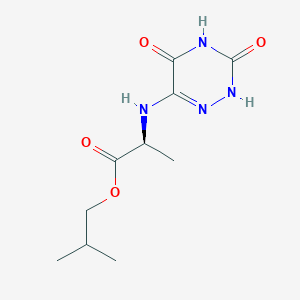
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
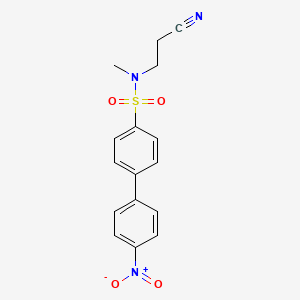
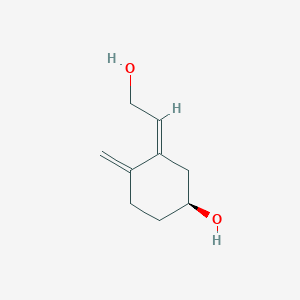
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
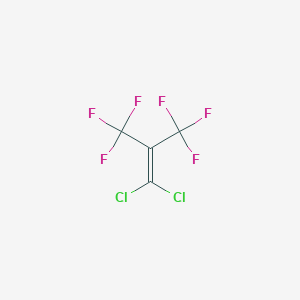
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
